REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[O-:2].[Ca+2:5].[O-2:6].[Mg+2:7]>>[C:1](=[O:2])([O-:4])[O-:3].[Ca+2:5].[O-2:6].[Mg+2:7].[Ca:5].[Mg:7] |f:0.1,2.3,4.5,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[Ca]
|
Name
|
|
Type
|
product
|
Smiles
|
[Mg]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[O-:2].[Ca+2:5].[O-2:6].[Mg+2:7]>>[C:1](=[O:2])([O-:4])[O-:3].[Ca+2:5].[O-2:6].[Mg+2:7].[Ca:5].[Mg:7] |f:0.1,2.3,4.5,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[Ca]
|
Name
|
|
Type
|
product
|
Smiles
|
[Mg]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |